molecular formula C19H20N4O5S B10986439 Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate

Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate

Cat. No.: B10986439
M. Wt: 416.5 g/mol
InChI Key: JJRNMBODTKXATH-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazepine core, which is known for its presence in many pharmacologically active molecules, combined with a thiazole ring, adding to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazepine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazole ring is then introduced via a condensation reaction with a thioamide and an α-halo ketone. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its structural features suggest potential as a probe for studying biological processes, particularly those involving benzodiazepine receptors.

    Medicine: The compound’s benzodiazepine core indicates potential pharmacological activity, possibly as an anxiolytic, sedative, or anticonvulsant.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate exerts its effects is likely related to its interaction with specific molecular targets, such as benzodiazepine receptors. These receptors are part of the GABAergic system, which plays a crucial role in regulating neuronal excitability. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to its potential anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily as an anticonvulsant.

    Thiazole derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.

Uniqueness

Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate is unique due to its combination of a benzodiazepine core with a thiazole ring. This structural feature may confer distinct pharmacological properties, potentially offering advantages over other benzodiazepines or thiazole derivatives in terms of efficacy, selectivity, or safety profile.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-5-ethyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O5S/c1-3-13-15(18(27)28-2)23-19(29-13)22-14(24)9-8-12-17(26)20-11-7-5-4-6-10(11)16(25)21-12/h4-7,12H,3,8-9H2,1-2H3,(H,20,26)(H,21,25)(H,22,23,24)

InChI Key

JJRNMBODTKXATH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C(=O)OC

Origin of Product

United States

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